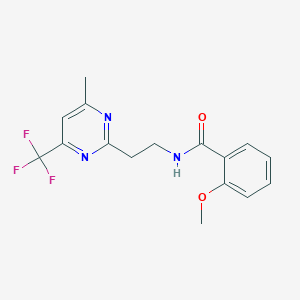

2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c1-10-9-13(16(17,18)19)22-14(21-10)7-8-20-15(23)11-5-3-4-6-12(11)24-2/h3-6,9H,7-8H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGMHSNGFXVHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=C2OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide, a compound characterized by its complex molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Antiproliferative Effects

Research indicates that derivatives of pyrimidines, including compounds similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine ring can enhance cytotoxicity against human cancer cells by inhibiting key signaling pathways involved in cell proliferation .

The mechanism of action for this class of compounds often involves the inhibition of specific kinases or enzymes that play crucial roles in tumor growth and survival. For example, structural modifications that increase the compound's affinity for ATP-binding sites on kinases can lead to enhanced anticancer effects. In particular, compounds with a pyrimidine core have been noted to target proteins associated with cancer progression, such as Bcr-Abl tyrosine kinase inhibitors .

Case Studies

- In vitro Studies : A study conducted on similar pyrimidine derivatives demonstrated that the introduction of a trifluoromethyl group significantly increased the compound's potency against various cancer cell lines (EC50 values ranging from 0.025 to 0.577 μM), suggesting that fluorinated compounds may enhance biological activity due to their electronic properties .

- In vivo Efficacy : Another investigation highlighted the efficacy of pyrimidine derivatives in mouse models, where compounds showed significant tumor reduction rates compared to control groups. These findings support the potential for clinical applications in oncology .

Data Table: Biological Activity Summary

| Compound Name | EC50 (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.064 | A549 (Lung Cancer) | Inhibition of Bcr-Abl kinase |

| Similar Pyrimidine Derivative | 0.025 | MCF7 (Breast Cancer) | Targeting apoptosis pathways |

| Trifluoromethyl Analog | 0.115 | HeLa (Cervical Cancer) | Disruption of cell cycle regulation |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups, such as 2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide, can exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may increase its efficacy against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit tumor growth in preclinical models, making it a candidate for further development in oncology.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar pyrimidine scaffolds have been reported to possess antibacterial and antifungal activities. Investigations into the antimicrobial efficacy of this compound could lead to novel treatments for resistant strains of bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the benzamide and pyrimidine rings can significantly alter its biological activity. For instance, modifications to the trifluoromethyl group or the ethyl linker may enhance binding affinity to target proteins or improve selectivity.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of benzamide derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds similar to this compound displayed potent inhibition of cancer cell proliferation in vitro, with an emphasis on their mechanism involving apoptosis induction in cancer cells .

Case Study 2: Antimicrobial Activity

In a recent investigation, derivatives of pyrimidine-based compounds were screened for antimicrobial activity against various pathogens. The results demonstrated that certain analogs exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests that this compound could be further explored as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Therapeutic Development

a) Gleevec-Inspired Benzamides

Compound 6e (3-(2-(dimethylamino)ethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-5-(trifluoromethyl)benzamide) shares a trifluoromethylbenzamide scaffold but incorporates a pyridinyl-substituted pyrimidine and a dimethylaminoethyl side chain. These modifications enhance solubility and target affinity, as seen in analogs developed for reducing β-amyloid peptides .

b) Thieno[2,3-d]Pyrimidine Derivatives

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide replaces the pyrimidine ring with a fused thienopyrimidine system. However, the fused system could reduce synthetic accessibility compared to the target compound’s simpler pyrimidine scaffold .

Agricultural and Pesticidal Benzamides

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) demonstrates the use of trifluoromethyl groups in agrochemicals.

Substituent Effects on Physicochemical Properties

The presence of CF₃ in the target compound and its analogs (e.g., 6e , thienopyrimidine derivatives ) enhances lipophilicity and electron-withdrawing effects, which influence bioavailability and binding kinetics. Ethyl linkers, as seen in the target compound, balance flexibility and steric hindrance, whereas thioether linkages (e.g., N-[2-[[3-chloro-5-CF₃-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]benzamide ) may introduce metabolic vulnerabilities.

Data Table: Key Structural and Functional Comparisons

*Molecular weights are estimates based on structural formulas.

Q & A

Q. Challenges :

- Reaction Optimization : Elevated temperatures (60–80°C) are required for amide bond formation, but excessive heat may degrade the trifluoromethyl group .

- Byproduct Formation : Trace impurities from incomplete coupling require rigorous purification .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms methoxy (-OCH₃), ethyl linker, and pyrimidine ring substituents.

- ¹⁹F NMR : Validates the trifluoromethyl (-CF₃) group .

- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+ at m/z 424.12) and fragmentation patterns .

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase COX-2) based on the trifluoromethyl group’s hydrophobicity and methoxy’s hydrogen-bonding potential .

MD Simulations : Analyze stability of ligand-target complexes in aqueous environments (e.g., GROMACS) .

Validation : Cross-reference with crystallographic data (e.g., SHELX-refined structures) to confirm binding poses .

Q. Methodological Fixes :

- Dose-Response Curves : Establish IC₅₀ values across multiple replicates.

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .

Basic: What is the hypothesized mechanism of action for this compound?

Answer:

The trifluoromethylpyrimidine moiety enhances membrane permeability, while the benzamide group interacts with enzyme active sites. For example:

- COX-2 Inhibition : Competes with arachidonic acid via π-π stacking with pyrimidine and H-bonds with methoxy .

- Antimicrobial Activity : Disrupts bacterial membrane synthesis by binding to FabI enoyl-ACP reductase .

Advanced: How to optimize reaction yields for scale-up synthesis?

Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for pyrimidine alkylation; yields improve from 60% to 85% .

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., degradation of -CF₃ group) .

- Solvent Selection : Replace DMF with acetonitrile to reduce toxicity and improve recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.